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Compound of Interest

Compound Name: 2-Amino-2-thioxoethyl pivalate

CAS No.: 175204-79-2

Cat. No.: B060890

Get Quote

In the landscape of modern synthetic chemistry, the development of versatile molecular

scaffolds that offer multiple, selectively addressable reactive sites is of paramount importance.

2-Amino-2-thioxoethyl pivalate emerges as such a scaffold, integrating the functionalities of a

primary thioamide and a sterically hindered pivalate ester. The thioamide group, an isostere of

the ubiquitous amide bond, imparts unique physicochemical properties and heightened

reactivity.[1] Compared to amides, thioamides are more reactive towards both electrophiles and

nucleophiles, positioning them as valuable intermediates in complex molecule synthesis.[2]

This document serves as a detailed technical guide for researchers, scientists, and drug

development professionals, exploring the predicted reactivity of 2-Amino-2-thioxoethyl
pivalate with a range of common electrophiles. While this specific molecule is not extensively

documented, its reactivity can be confidently predicted based on the well-established chemistry

of the thioamide functional group. We will delve into the mechanistic rationale behind its

reactions, provide detailed experimental protocols, and showcase its potential for constructing

diverse molecular architectures, from simple substituted derivatives to complex heterocyclic

systems.
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Chapter 1: Understanding the Nucleophilic
Landscape of 2-Amino-2-thioxoethyl pivalate
The synthetic versatility of 2-Amino-2-thioxoethyl pivalate stems from the presence of

multiple nucleophilic centers. The regioselectivity of its reactions with electrophiles is governed

by factors such as the nature of the electrophile (hard vs. soft), the reaction conditions (base,

solvent), and the inherent properties of the nucleophilic sites within the molecule.

The primary nucleophilic centers are:

Sulfur Atom (Soft Nucleophile): The sulfur atom of the thiocarbonyl group is highly

polarizable and is considered a "soft" nucleophile. According to the Hard and Soft Acids and

Bases (HSAB) principle, it will preferentially react with soft electrophiles, such as alkyl

halides and Michael acceptors.

Nitrogen Atom (Hard Nucleophile): The nitrogen atom of the primary amine is less

polarizable and is considered a "harder" nucleophile. It is more likely to react with hard

electrophiles, such as acyl chlorides or under conditions that favor N-substitution.

α-Carbon (Conditional Nucleophile): The methylene carbon adjacent to the thiocarbonyl

group possesses acidic protons. In the presence of a strong base (e.g., BuLi), a dianion can

be generated, rendering this α-carbon nucleophilic and capable of reacting with

electrophiles.[3]

Alternative Pathways
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Caption: Competing S- and N-alkylation pathways.
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Experimental Protocol: General Procedure for S-
Alkylation
Objective: To synthesize an S-alkyl thioimidate derivative from 2-Amino-2-thioxoethyl
pivalate.

Materials:

2-Amino-2-thioxoethyl pivalate (1.0 equiv)

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

Mild base (e.g., K₂CO₃, NaH) (1.2 equiv)

Anhydrous solvent (e.g., Acetone, THF, DMF)

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-2-
thioxoethyl pivalate and the anhydrous solvent.

Cool the solution to 0 °C using an ice bath.

Add the base portion-wise to the stirred solution.

After stirring for 15-30 minutes, add the alkyl halide dropwise.

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.

Data Summary: Alkylation Reactions
Electrophile (R-X)

Expected Major
Product

Typical Base Solvent

Methyl Iodide S-Methyl Thioimidate K₂CO₃ Acetone

Benzyl Bromide S-Benzyl Thioimidate NaH THF

Ethyl Bromoacetate
S-Carboethoxymethyl

Thioimidate
K₂CO₃ DMF

Allyl Bromide S-Allyl Thioimidate NaH THF

Chapter 3: Reaction with Acylating Agents
Acylation of the primary amino group in 2-Amino-2-thioxoethyl pivalate is a straightforward

method to introduce various acyl functionalities, leading to N-acyl thioamides. This reaction is

typically performed with acyl chlorides or anhydrides in the presence of a non-nucleophilic base

to neutralize the HCl byproduct.

Reaction Mechanism
The mechanism involves the nucleophilic attack of the amino nitrogen onto the electrophilic

carbonyl carbon of the acylating agent. A subsequent elimination of the leaving group (e.g.,

chloride) yields the N-acylated product. The thioamide sulfur is generally not acylated under

these conditions.
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2-Amino-2-thioxoethyl pivalate
+ Acyl Chloride (RCOCl)

Tetrahedral Intermediate

Nucleophilic Attack

Base (e.g., Pyridine, Et₃N)
(HCl Scavenger)

Neutralizes HCl

N-Acyl Thioamide Derivative

Elimination of Cl⁻

 

Thioamide + Michael Acceptor
(e.g., Acrylonitrile)

1. Nucleophilic attack of Sulfur
on β-Carbon

Catalyst

Base Catalyst
(e.g., DBU, Et₃N)

2. Formation of Resonance-
Stabilized Enolate

3. Protonation of Enolate

1,4-Adduct Product
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Thioamide + α-Haloketone

1. S-Alkylation

Thioimidate Intermediate

2. Intramolecular Cyclization
(N attacks C=O)

Thiazoline Intermediate

3. Dehydration

2-Aminothiazole Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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